JB-95

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C92H151N35O14 |

|---|---|

Molekulargewicht |

1971.4 g/mol |

IUPAC-Name |

1-[3-[(3R,9S,12S,15S,18S,21S,24S,27R,30S,33S,36S,39S,42S,45S)-21-(4-aminobutyl)-30,36-bis[(2S)-butan-2-yl]-9,12,18,27,33-pentakis(3-carbamimidamidopropyl)-24,42-bis(1H-indol-3-ylmethyl)-15-(2-methylpropyl)-2,8,11,14,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-1,7,10,13,16,19,22,25,28,31,34,37,40,43-tetradecazatricyclo[43.3.0.03,7]octatetracontan-39-yl]propyl]guanidine |

InChI |

InChI=1S/C92H151N35O14/c1-7-51(5)71-83(138)118-62(30-17-39-108-89(98)99)76(131)122-67(46-53-48-112-57-25-11-9-23-55(53)57)80(135)115-59(27-13-14-36-93)73(128)114-61(29-16-38-107-88(96)97)75(130)121-66(45-50(3)4)79(134)116-60(28-15-37-106-87(94)95)74(129)120-65(33-20-42-111-92(104)105)85(140)127-44-22-35-70(127)86(141)126-43-21-34-69(126)82(137)123-68(47-54-49-113-58-26-12-10-24-56(54)58)81(136)117-63(31-18-40-109-90(100)101)77(132)124-72(52(6)8-2)84(139)119-64(78(133)125-71)32-19-41-110-91(102)103/h9-12,23-26,48-52,59-72,112-113H,7-8,13-22,27-47,93H2,1-6H3,(H,114,128)(H,115,135)(H,116,134)(H,117,136)(H,118,138)(H,119,139)(H,120,129)(H,121,130)(H,122,131)(H,123,137)(H,124,132)(H,125,133)(H4,94,95,106)(H4,96,97,107)(H4,98,99,108)(H4,100,101,109)(H4,102,103,110)(H4,104,105,111)/t51-,52-,59-,60-,61-,62+,63-,64-,65-,66-,67-,68-,69-,70+,71-,72-/m0/s1 |

InChI-Schlüssel |

PBWUFSKENUQBOP-XYWRYERPSA-N |

Isomerische SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CCCNC(=N)N)CC(C)C)CCCNC(=N)N)CCCCN)CC6=CNC7=CC=CC=C76)CCCNC(=N)N)[C@@H](C)CC)CCCNC(=N)N |

Kanonische SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CCCNC(=N)N)CC(C)C)CCCNC(=N)N)CCCCN)CC6=CNC7=CC=CC=C76)CCCNC(=N)N)C(C)CC)CCCNC(=N)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of JB-95

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of JB-95, a novel β-hairpin macrocyclic peptidomimetic. The information presented is collated from primary research, focusing on the molecular interactions, key experimental findings, and the methodologies used to elucidate its antibacterial properties.

Executive Summary

This compound is a potent antimicrobial peptide with significant activity against Escherichia coli, including multidrug-resistant strains.[1][2] Its mechanism of action is novel, targeting the integrity of the Gram-negative outer membrane through a non-lytic mechanism. This compound selectively disrupts the outer membrane by interacting with key β-barrel outer membrane proteins (OMPs), leading to a cascade of events that ultimately result in bacterial cell death.[1][2] This targeted disruption of the outer membrane presents a promising avenue for the development of new antibiotics against challenging Gram-negative pathogens.

Core Mechanism of Action

The primary mechanism of action of this compound involves the selective disruption of the outer membrane of E. coli.[1][2] Unlike many antimicrobial peptides that cause generalized membrane lysis, this compound's action is more specific. Key aspects of its mechanism include:

-

Selective Outer Membrane Disruption: Electron microscopy and fluorescence studies have demonstrated that this compound selectively compromises the outer membrane without significantly affecting the inner cytoplasmic membrane.[1][2]

-

Targeting of β-Barrel Outer Membrane Proteins: The lethal activity of this compound stems from its interaction with essential β-barrel outer membrane proteins. Photolabeling experiments have identified direct interactions with BamA and LptD, which are crucial components of the BAM (Barrel Assembly Machinery) and LPS-transport machinery, respectively.[1][2]

-

Induction of Membrane Stress Response: Treatment with this compound leads to a rapid depletion of many β-barrel OMPs, which is consistent with the induction of a membrane stress response and/or direct inhibition of the Bam folding machinery.[1]

Quantitative Data Summary

The antimicrobial activity and effects of this compound have been quantified in a series of experiments. The following tables summarize the key quantitative findings.

Table 1: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Organism | Strain | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | ~0.25 |

| Escherichia coli | Clinical Isolate 1 | ~0.25 |

| Escherichia coli | Clinical Isolate 2 | ~0.25 |

| Escherichia coli | Clinical Isolate 3 | ~0.25 |

| Gram-positive bacteria | Various | Not specified |

| Gram-negative bacteria | Various | Not specified |

Data extracted from Urfer et al., 2016.[2]

Table 2: Selected Outer Membrane Protein Abundance Changes in E. coli Treated with this compound

| Protein | Function | Fold Change (log2) |

| Down-regulated | ||

| OmpA | Structural integrity, phage receptor | Not specified |

| OmpC | Porin | Not specified |

| OmpF | Porin | Not specified |

| FhuA | Ferrichrome receptor | Not specified |

| Up-regulated | ||

| RseA | Anti-sigma E factor | Not specified |

| DegP | Periplasmic protease/chaperone | Not specified |

Note: The primary publication refers to a detailed list of protein changes in the supplementary information, which was not available in the immediate search. The proteins listed are mentioned as being affected in the main text.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary research on this compound.

Peptide Synthesis

The synthesis of this compound and its derivatives (e.g., the photoprobe PAL-95) was performed using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry. The final product was purified by reverse-phase HPLC to >95% purity and characterized by ESI-MS.[1]

Fluorescence Microscopy

-

Objective: To visualize the effect of this compound on the bacterial membranes.

-

Protocol:

-

E. coli ATCC 25922 was grown to mid-log phase (A600 of ~0.5–0.7) in MH-II broth at 37°C.

-

A 200 µL aliquot of the culture was treated with this compound or polymyxin B (as a control) and incubated for 1 hour at 30°C with shaking.

-

Fluorescent dyes were added: FM4-64 (1 µg/mL) to stain membranes, SYTOX Green (0.5 µM) to indicate inner membrane permeabilization, and DAPI (2 µg/mL) to stain DNA.

-

Cultures were incubated at 0°C for 10-15 minutes (for DAPI and SYTOX Green) or 45-60 minutes (for FM4-64).

-

Cells were collected by centrifugation, washed with MH-II broth, and resuspended in 20 µL of MH-II for microscopic analysis.[1]

-

Membrane Proteomics

-

Objective: To identify changes in the abundance of membrane proteins upon treatment with this compound.

-

Protocol:

-

E. coli ATCC 25922 was grown to the end-exponential phase in LB medium with this compound (5 µg/mL), which resulted in approximately 50% growth inhibition.

-

Cells from treated and untreated cultures (three biological replicates each) were harvested by centrifugation.

-

Cells were lysed using a French press, and membranes were isolated by differential centrifugation (30 min at 3,005 x g followed by 45 min at 100,000 x g).

-

The membrane protein pellet was resuspended in PBS.

-

Approximately 10 µg of protein from each sample was analyzed by 12% SDS-PAGE with Coomassie staining.[1] For protein identification and quantification, mass spectrometry-based proteomics would be subsequently performed.

-

Photolabeling Experiments

-

Objective: To identify direct interaction partners of this compound in the E. coli outer membrane.

-

Protocol:

-

A photoprobe derivative of this compound, named PAL-95, was synthesized. PAL-95 contains a photoreactive group.

-

E. coli cells were incubated with PAL-95.

-

The mixture was exposed to UV light to induce covalent cross-linking between PAL-95 and its binding partners.

-

The cross-linked complexes were then isolated and analyzed, likely using techniques such as affinity purification (if a tag is incorporated into the probe) followed by mass spectrometry to identify the labeled proteins.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the mechanism of action and experimental workflows.

Caption: Proposed mechanism of action of this compound.

Caption: Experimental workflow for membrane proteomics.

Caption: Experimental workflow for photolabeling.

References

JB-95 Peptide: A Technical Guide to Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the era of mounting antibiotic resistance, the discovery and development of novel antimicrobial agents with unique mechanisms of action are of paramount importance. The JB-95 peptide has emerged as a promising candidate, exhibiting potent and selective activity against Gram-negative bacteria, particularly Escherichia coli. This technical guide provides a comprehensive overview of the structure, function, and experimental methodologies associated with the this compound peptide, intended to serve as a valuable resource for researchers in the fields of microbiology, peptide chemistry, and drug development.

Molecular Structure

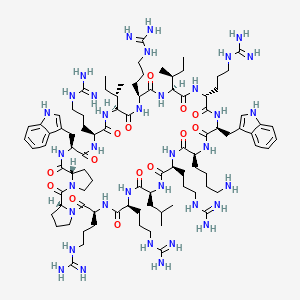

This compound is a synthetically derived, backbone-cyclized tetradecapeptide.[1] Its structure is characterized by a β-hairpin conformation, a motif known for its role in molecular recognition and antimicrobial activity.[2][3]

Amino Acid Sequence and Cyclization

The primary structure of this compound is a 14-amino acid sequence: cyclo-(Trp¹-Arg²-Ile³-Arg⁴-Ile⁵-D-Arg⁶-Trp⁷-Lys⁸-Arg⁹-Leu¹⁰-Arg¹¹-Arg¹²-D-Pro¹³-Pro¹⁴) .[1] The cyclization of the peptide backbone enhances its conformational stability and resistance to proteolytic degradation. The presence of D-amino acids (D-Arg⁶ and D-Pro¹³) is a key feature, with the D-Pro-L-Pro motif acting as a strong β-hairpin inducer.[1][3]

Three-Dimensional Conformation

The solution structure of this compound has been elucidated using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[2] These studies confirm the predicted β-hairpin fold, which is crucial for its biological activity. The spatial arrangement of cationic and hydrophobic residues on the surface of the peptide is believed to be critical for its interaction with the bacterial outer membrane.

Mechanism of Action and Function

This compound exerts its antimicrobial effect through a novel mechanism that selectively targets the outer membrane of Gram-negative bacteria, leading to cell death without causing widespread membrane lysis.[2][4]

Selective Disruption of the Outer Membrane

A key characteristic of this compound is its ability to selectively disrupt the outer membrane (OM) of E. coli while leaving the inner membrane intact.[2][4][5] This selective disruption is a departure from the mechanism of many conventional antimicrobial peptides that cause general membrane permeabilization.

Interaction with Outer Membrane Proteins (OMPs)

The primary molecular targets of this compound are β-barrel outer membrane proteins (OMPs).[2][3] Photolabeling studies have identified direct interactions with several key OMPs, including:

-

BamA: An essential component of the β-barrel assembly machinery (BAM) complex, responsible for the folding and insertion of newly synthesized OMPs into the outer membrane.[2][3][6]

-

LptD: A crucial protein involved in the transport of lipopolysaccharide (LPS) to the outer leaflet of the outer membrane.[2][3][4]

-

BtuB: A vitamin B12 transporter.[3]

By binding to these proteins, this compound is thought to interfere with their normal function, leading to a cascade of events that compromise the integrity of the outer membrane.[2][3]

Inhibition of the BAM Complex and Induction of Stress Response

Evidence suggests that this compound inhibits the function of the BAM complex.[2][3] This inhibition disrupts the biogenesis of OMPs, leading to a rapid depletion of many β-barrel proteins from the outer membrane.[2][5] The accumulation of misfolded OMPs in the periplasm triggers the σE stress response, a cellular mechanism to mitigate envelope damage.[2][3]

Downstream Cellular Effects

While this compound does not directly inhibit the synthesis of macromolecules like protein, RNA, or DNA, it does stimulate the incorporation of N-acetylglucosamine.[1] This suggests a secondary effect on cell wall biosynthesis or turnover, likely as a consequence of the primary damage to the outer membrane.

The proposed mechanism of action for this compound is depicted in the following signaling pathway diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Folded Synthetic Peptides and Other Molecules Targeting Outer Membrane Protein Complexes in Gram-Negative Bacteria [frontiersin.org]

- 4. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Small Molecule Antibiotics Inhibit Distinct Stages of Bacterial Outer Membrane Protein Assembly - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Origin of the Antibiotic JB-95

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, origin, and mechanism of action of the novel antibiotic, JB-95. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in new approaches to combatting antibiotic resistance. This document details the experimental methodologies employed in the characterization of this compound, presents quantitative data in a structured format, and visualizes key pathways and workflows.

Introduction: A Novel Peptidomimetic Antibiotic

This compound is a synthetic, conformationally constrained β-hairpin macrocyclic peptidomimetic. It has demonstrated significant antimicrobial potency, particularly against the Gram-negative bacterium Escherichia coli, including multidrug-resistant clinical strains.[1] The discovery of this compound represents a promising advancement in the search for new antibiotics with novel mechanisms of action to address the growing threat of antibiotic resistance.

Origin and Design: this compound was developed as part of a research effort focused on creating peptidomimetics inspired by naturally occurring host defense peptides.[1] This approach aims to design molecules that mimic the structure and function of these natural peptides while offering improved stability and target selectivity.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentrations (MICs) against a panel of bacterial strains.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The MIC values of this compound were determined using the broth microdilution method in Mueller-Hinton-I (MH-I) medium.[1]

| Bacterial Strain | MIC (µg/mL)[1] |

| Escherichia coli ATCC 25922 | ~0.25 |

| Escherichia coli (clinical strains) | ~0.25 |

| Gram-positive bacteria | Potent activity |

| Gram-negative bacteria | Potent activity |

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to characterize this compound.

Peptide Synthesis

This compound is a synthetic β-hairpin macrocyclic peptide. The synthesis is carried out using solid-phase peptide synthesis (SPPS) techniques.

Protocol:

-

Resin Preparation: A suitable resin, such as 2-chlorotrityl chloride resin, is used as the solid support.

-

Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain on the resin.

-

Cleavage from Resin: The linear peptide is cleaved from the resin.

-

Cyclization: The peptide is cyclized in solution to form the macrocyclic structure.

-

Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). For this compound, a Waters XBridgeTM (C18, 50 × 19 mm, 5 μm, 135 Å) column with a gradient of 5–90% MeCN in H₂O (with 0.05% trifluoroacetic acid) is used.[1]

-

Characterization: The final product is characterized by analytical RP-HPLC for purity (>95%) and electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight (m/z 1970.1 [M + H]⁺).[1]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is employed to determine the MIC of this compound.

Protocol:

-

Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in Mueller-Hinton-I (MH-I) broth in a 96-well microtiter plate.

-

Bacterial Inoculum Preparation: Bacterial strains are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[1]

Fluorescence Microscopy for Membrane Integrity Assessment

Fluorescence microscopy is used to visualize the effect of this compound on the bacterial membrane integrity.

Protocol:

-

Bacterial Culture: E. coli ATCC 25922 is grown in MH-II broth at 37°C to an optical density at 600 nm (A₆₀₀) of ~0.5–0.7.[1]

-

Treatment: Aliquots of the bacterial culture are treated with this compound at a specified concentration.

-

Staining: The following fluorescent dyes are added:

-

FM4-64 (1 µg/mL): Stains the cell membrane. Incubate for 45–60 minutes at 0°C.[1]

-

SYTOX Green (0.5 µM): Enters cells with compromised cytoplasmic membranes and stains nucleic acids. Incubate for 10–15 minutes at 0°C.[1]

-

DAPI (2 µg/mL): A general nucleic acid stain that can penetrate all cells. Incubate for 10–15 minutes at 0°C.[1]

-

-

Imaging: Cells are collected by centrifugation, washed, and resuspended in fresh MH-II broth for visualization under a fluorescence microscope.

Electron Microscopy for Ultrastructural Analysis

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are utilized to observe the morphological changes in bacteria upon treatment with this compound.

Protocol (General):

-

Sample Preparation: Bacterial cultures are treated with this compound.

-

Fixation: Cells are fixed, typically with glutaraldehyde and osmium tetroxide.

-

Dehydration: The samples are dehydrated through a series of ethanol concentrations.

-

Embedding and Sectioning (for TEM): Samples are embedded in resin and ultrathin sections are cut.

-

Coating (for SEM): Samples are coated with a conductive material, such as gold.

-

Imaging: The prepared samples are visualized using a transmission or scanning electron microscope. Studies have shown that this compound treatment leads to selective disruption of the outer membrane of E. coli.[1]

Photolabeling for Target Identification

Photoaffinity labeling is used to identify the direct molecular targets of this compound in the bacterial outer membrane. A photoprobe derivative of this compound, named PAL-95, is synthesized for this purpose.

Protocol (Conceptual):

-

Incubation: PAL-95 is incubated with E. coli cells or isolated outer membrane proteins.

-

UV Irradiation: The mixture is exposed to UV light to activate the photoreactive group on PAL-95, leading to covalent cross-linking with interacting proteins.

-

Enrichment: The cross-linked complexes are enriched, for example, using a biotin tag on the photoprobe.

-

Identification: The target proteins are identified by techniques such as SDS-PAGE and mass spectrometry. Photolabeling experiments have identified the β-barrel outer membrane proteins BamA and LptD as interaction partners of this compound.[1]

Membrane Proteomics

Quantitative proteomics is employed to analyze the changes in the membrane proteome of E. coli after treatment with this compound.

Protocol:

-

Cell Culture and Treatment: E. coli ATCC 25922 is grown in LB medium to the end-exponential phase and treated with this compound (5 µg/mL).[1]

-

Membrane Protein Isolation: Cells are harvested, lysed, and the membrane fraction is isolated by differential centrifugation.[1]

-

Protein Separation: Membrane proteins are separated by 12% SDS-PAGE.[1]

-

In-gel Digestion: Protein bands are excised and digested with trypsin.[1]

-

Mass Spectrometry: The resulting peptides are analyzed by ESI-LC-MS/MS using an LTQ-Orbitrap Velos mass spectrometer.[1]

-

Data Analysis: The data is analyzed to identify and quantify proteins that are differentially expressed in this compound-treated cells compared to untreated controls. This analysis revealed a rapid depletion of many β-barrel outer membrane proteins.[1]

Mechanism of Action: Disruption of the Outer Membrane

This compound exhibits a novel mechanism of action that selectively targets the outer membrane of Gram-negative bacteria.[1] This targeted disruption leads to a cascade of events culminating in bacterial cell death.

Signaling Pathways and Cellular Response

Treatment with this compound induces a membrane stress response in E. coli.[1] This is evidenced by the significant changes in the expression of outer membrane proteins. The interaction of this compound with key proteins involved in outer membrane biogenesis, such as BamA and LptD, is a crucial step in its antibacterial activity.[1]

Diagram of the Proposed Mechanism of Action:

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Proteomic Analysis

The following diagram illustrates the workflow used to identify changes in the E. coli membrane proteome upon this compound treatment.

Caption: Workflow for membrane proteomics analysis.

Conclusion

This compound is a promising new antibiotic with a unique mechanism of action that involves the selective disruption of the outer membrane of Gram-negative bacteria. Its discovery highlights the potential of designing synthetic peptidomimetics to overcome antibiotic resistance. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers working on the development of novel antimicrobial agents. Further investigation into the precise molecular interactions and the downstream effects of the induced membrane stress response will be crucial for the optimization and clinical development of this compound and related compounds.

References

JB-95: A Technical Guide to its Antimicrobial Spectrum and Mechanism Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel β-hairpin macrocyclic peptide, JB-95, focusing on its potent activity against Gram-negative bacteria. This compound represents a promising class of peptidomimetics that selectively target and disrupt the outer membrane of these challenging pathogens. This document details its target spectrum, the experimental protocols used for its characterization, and a visual representation of its mechanism of action.

Target Spectrum of this compound

This compound demonstrates significant antimicrobial activity against a range of Gram-negative and Gram-positive bacteria. However, its potency is markedly higher against Escherichia coli, including clinical isolates with resistance to multiple established antibiotics.[1] The minimum inhibitory concentrations (MICs) were determined using the broth microdilution assay.

Table 1: Antimicrobial Activity of this compound (MIC in µg/mL)

| Bacterial Strain | This compound MIC (µg/mL) |

| Gram-Negative | |

| Escherichia coli ATCC 25922 | 0.25 |

| Escherichia coli (Clinical Isolate 1) | 0.25 |

| Escherichia coli (Clinical Isolate 2) | 0.25 |

| Escherichia coli (Clinical Isolate 3) | 0.25 |

| Escherichia coli (Clinical Isolate 4) | 0.25 |

| Escherichia coli (Clinical Isolate 5) | 0.25 |

| Escherichia coli (Clinical Isolate 6) | 0.25 |

| Pseudomonas aeruginosa ATCC 27853 | 4 |

| Klebsiella pneumoniae ATCC 13883 | 4 |

| Acinetobacter baumannii ATCC 19606 | 8 |

| Gram-Positive | |

| Staphylococcus aureus ATCC 29213 | 2 |

| Enterococcus faecalis ATCC 29212 | >32 |

Data sourced from Urfer et al., 2016, The Journal of Biological Chemistry.[1]

Mechanism of Action: Selective Outer Membrane Disruption

This compound exerts its bactericidal effect through a novel mechanism that involves the selective disruption of the Gram-negative outer membrane (OM), while leaving the inner membrane (IM) intact. This selectivity is achieved through interactions with key β-barrel outer membrane proteins (OMPs), specifically BamA and LptD.

-

Binding to OMPs: Photolabeling experiments have shown that this compound directly interacts with BamA (part of the β-barrel Assembly Machinery) and LptD (involved in lipopolysaccharide transport).

-

Outer Membrane Disruption: This interaction leads to a rapid depletion of many β-barrel OMPs, inducing a membrane stress response and disrupting the integrity of the outer membrane.

-

Cellular Integrity: Crucially, this compound does not cause widespread membrane lysis. Assays show it permeabilizes the outer membrane, allowing the influx of small molecules, but does not compromise the inner cytoplasmic membrane, distinguishing its action from that of lytic antimicrobial peptides.

Below is a diagram illustrating the proposed mechanism of action for this compound.

Caption: Proposed mechanism of action for the antimicrobial peptide this compound.

Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the antimicrobial activity and mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the broth microdilution method guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3][4]

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate to achieve a range of desired concentrations.

-

Preparation of Inoculum: From a pure overnight culture of the test bacterium on an agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (bacteria in MHB without this compound) and a negative control well (MHB only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

-

Determination of MIC: Following incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of this compound at which there is no visible growth.

Outer Membrane Permeabilization Assay (NPN Uptake)

This assay uses the fluorescent probe 1-N-phenylnaphthylamine (NPN) to assess outer membrane permeability. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of a membrane. Damage to the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in a measurable increase in fluorescence.[1][5][6][7][8]

References

- 1. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]

- 2. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 4. protocols.io [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

Molecular Targets of JB-95 in Escherichia coli: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular targets and mechanism of action of the novel peptidomimetic antibiotic, JB-95, in Escherichia coli. The information presented herein is compiled from peer-reviewed research, focusing on quantitative data, experimental methodologies, and the elucidation of its unique antibacterial strategy.

Executive Summary

This compound is a novel β-hairpin macrocyclic peptide that exhibits potent and selective antimicrobial activity against Escherichia coli, including multidrug-resistant clinical strains.[1] Its primary molecular targets are key β-barrel outer membrane proteins (OMPs), leading to the disruption of the outer membrane's integrity.[1][2] This targeted disruption of the outer membrane represents a novel mechanism of action that distinguishes this compound from many conventional antibiotics.[1][2]

Mechanism of Action

This compound's bactericidal effect on E. coli is not achieved through cell lysis. Instead, it selectively permeabilizes the outer membrane while leaving the inner membrane intact.[1][2] This selective disruption is initiated by the interaction of this compound with specific β-barrel proteins embedded in the outer membrane.[1][2] Photolabeling experiments have identified direct interactions with BamA and LptD, two essential OMPs.[1][2] The binding of this compound to these proteins is believed to interfere with their function, leading to a broader destabilization of the outer membrane, induction of a membrane stress response, and subsequent cell death.[1][2]

Caption: Proposed mechanism of action of this compound against E. coli.

Quantitative Data

The antimicrobial activity of this compound against E. coli has been quantified through minimum inhibitory concentration (MIC) assays.

| Compound | Organism | MIC (µg/mL) | Reference |

| This compound | E. coli | ~0.25 | [1] |

| flthis compound (fluorescent derivative) | E. coli | 4 | [3] |

| PAL-95 (photoprobe derivative) | E. coli | - | [3] |

Key Molecular Targets

The primary molecular targets of this compound in the E. coli outer membrane are:

-

BamA: The central component of the β-barrel assembly machinery (BAM) complex, which is essential for the folding and insertion of OMPs into the outer membrane.[1][2][4]

-

LptD: A key protein in the lipopolysaccharide (LPS) transport machinery, responsible for the translocation of LPS to the outer leaflet of the outer membrane.[1][2]

Interaction with these targets leads to a rapid depletion of many β-barrel OMPs, suggesting a direct or indirect inhibition of the BAM complex.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the molecular targets and mechanism of action of this compound.

Photolabeling Experiments

Objective: To identify the direct binding partners of this compound in the E. coli outer membrane.

Methodology:

-

A photoprobe analog of this compound, PAL-95, containing a photo-activatable cross-linker, was synthesized.[3]

-

E. coli cells (strains K12 MG1655 and ATCC25922) were incubated with PAL-95.[3]

-

The cells were then exposed to UV light to induce covalent cross-linking between PAL-95 and its interacting proteins.

-

The outer membrane proteome was subsequently isolated.

-

Cross-linked proteins were identified using techniques such as gel electrophoresis and mass spectrometry.[3]

Caption: Workflow for identifying this compound's direct binding partners.

Membrane Proteomic Studies

Objective: To investigate the effect of this compound on the abundance of outer membrane proteins.

Methodology:

-

E. coli ATCC25922 was cultured to the end-exponential phase in the presence of a sub-lethal concentration of this compound (5 µg/mL), which caused approximately 50% growth inhibition.[1]

-

Control cultures without this compound were grown in parallel.

-

Cells from both treated and untreated cultures were harvested by centrifugation.

-

The cells were lysed using a French press.

-

Membranes were isolated by differential centrifugation.[1]

-

The membrane protein pellet was resuspended, and protein concentrations were determined.

-

Approximately 10 µg of protein from each sample was analyzed by 12% SDS-PAGE with Coomassie staining to compare the protein profiles.[1]

Electron Microscopy

Objective: To visualize the morphological changes in E. coli upon treatment with this compound.

Methodology:

-

E. coli ATCC25922 was grown in cultures with this compound at concentrations that cause 50% growth inhibition.[5]

-

For Transmission Electron Microscopy (TEM), cells were fixed, dehydrated, embedded in resin, sectioned, and stained to visualize internal structures.

-

For Scanning Electron Microscopy (SEM), cells were fixed, dehydrated, critical-point dried, and sputter-coated with a conductive metal to visualize the cell surface.[5]

-

Untreated cells were processed in the same manner as a control.

-

The prepared samples were then observed under the respective electron microscopes.

The results from these experiments revealed breaks in the outer membrane and the formation of knob-like protuberances on the cell surface of this compound-treated cells.[5]

Conclusion

This compound represents a promising new class of antibiotics with a novel mechanism of action against E. coli. By targeting essential outer membrane proteins, BamA and LptD, this compound selectively disrupts the outer membrane, leading to bacterial cell death. This targeted approach, which differs from the non-specific membrane lysis of many antimicrobial peptides, offers a potential new strategy to combat antibiotic-resistant Gram-negative bacteria. Further research into the precise molecular interactions and the downstream consequences of outer membrane disruption will be crucial for the development of this compound and related compounds as clinical therapeutics.

References

- 1. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small Molecule Antibiotics Inhibit Distinct Stages of Bacterial Outer Membrane Protein Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of JB-95 with Bacterial Outer Membrane Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The outer membrane (OM) of these bacteria, a unique asymmetric bilayer, serves as a crucial permeability barrier, effectively preventing the entry of many antibiotics. This structural feature makes the OM and its constituent proteins attractive targets for novel antimicrobial agents. JB-95, a novel β-hairpin macrocyclic peptide, has demonstrated potent antimicrobial activity against Escherichia coli, including multidrug-resistant clinical strains, by selectively targeting and disrupting the outer membrane.[1] This technical guide provides a comprehensive overview of the interaction between this compound and bacterial outer membrane proteins (OMPs), detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved biological pathways.

Mechanism of Action

This compound exerts its bactericidal effect through a novel mechanism of action that involves direct interaction with essential β-barrel outer membrane proteins, leading to the disruption of the outer membrane's integrity.[1][2] Unlike lytic peptides, this compound does not cause immediate cell lysis but rather induces a more subtle, yet lethal, disruption of the OM.[1]

Photolabeling experiments have identified several key β-barrel OMPs as direct interaction partners of this compound, most notably:

-

BamA: The central component of the β-barrel Assembly Machinery (BAM) complex, which is essential for the folding and insertion of OMPs into the outer membrane.[1][3][4]

-

LptD: A crucial protein involved in the transport of lipopolysaccharide (LPS) to the outer leaflet of the OM.[1][4]

The interaction of this compound with these key proteins is thought to occur within clusters of β-barrel proteins in the outer membrane.[1][2] This interaction leads to a rapid depletion of many β-barrel OMPs from the outer membrane, which is consistent with the induction of a membrane stress response and/or direct inhibition of the BAM complex.[1][4] The disruption of OM integrity ultimately results in bacterial cell death.

Data Presentation: Proteomic Analysis of this compound Treatment

The following table summarizes the semi-quantitative changes in the abundance of 56 E. coli ATCC25922 outer membrane proteins following treatment with this compound, as determined by proteomics analysis.

| Protein | Function | Fold Change vs. Control |

| Down-regulated Proteins | ||

| OmpA | Structural integrity, phage receptor | -2.5 |

| OmpC | Porin | -3.1 |

| OmpF | Porin | -2.8 |

| LamB | Maltose porin, phage lambda receptor | -4.0 |

| FadL | Long-chain fatty acid transport | -3.5 |

| Tsx | Nucleoside-specific porin | -2.9 |

| FepA | Ferric enterobactin uptake | -2.2 |

| Fiu | Ferrichrome-iron receptor | -2.0 |

| CirA | Colicin I receptor | -2.3 |

| FhuA | Ferrichrome-iron receptor | -1.8 |

| BtuB | Vitamin B12 receptor | -3.3 |

| LptD | LPS transport | -1.5 |

| TolC | Multidrug efflux | -1.7 |

| ... (and others) | ||

| Up-regulated Proteins | ||

| DegP (HtrA) | Periplasmic protease/chaperone | 2.1 |

| SurA | Periplasmic chaperone | 1.8 |

| Skp | Periplasmic chaperone | 1.6 |

| FkpA | Peptidyl-prolyl cis-trans isomerase | 1.9 |

| RseA | Anti-sigma E factor | 1.5 |

| RseB | Periplasmic regulator of σE | 1.7 |

| CpxP | Cpx pathway periplasmic inhibitor | 2.0 |

| Spy | Periplasmic chaperone | 2.2 |

| ... (and others) |

Note: The data presented here is a condensed and representative summary based on the findings from the primary literature. For a complete list of all 56 proteins and their corresponding changes, please refer to the original publication.

Experimental Protocols

Proteomics Analysis of Outer Membrane Proteins

This protocol outlines the key steps for analyzing changes in the outer membrane proteome of E. coli following treatment with this compound.

a. Bacterial Growth and Treatment:

-

E. coli ATCC25922 is grown in Luria-Bertani (LB) broth to the end-exponential phase.

-

The culture is then treated with this compound at a concentration of 5 µg/ml, which causes approximately 50% growth inhibition. An untreated culture serves as the control.

b. Membrane Isolation:

-

Cells from both treated and untreated cultures are harvested by centrifugation.

-

The cell pellets are resuspended in a suitable buffer (e.g., PBS) and lysed using a French press.

-

The cell lysate is subjected to differential centrifugation to separate the membrane fraction. This typically involves a low-speed centrifugation step to remove cell debris, followed by a high-speed ultracentrifugation step to pellet the membranes.

c. Protein Extraction and Quantification:

-

The membrane protein pellet is resuspended in PBS.

-

The total protein concentration is determined using a standard protein assay, such as the Bradford or BCA assay.

d. SDS-PAGE and In-Gel Digestion:

-

A defined amount of protein (e.g., 10 µg) from treated and untreated samples is separated by 12% SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The gel is stained with Coomassie Brilliant Blue to visualize the protein bands.

-

Protein bands of interest are excised from the gel and subjected to in-gel digestion with trypsin.

e. Mass Spectrometry and Data Analysis:

-

The resulting peptides are extracted from the gel and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The MS/MS data is searched against an E. coli protein database to identify the proteins.

-

Semi-quantitative analysis of protein abundance is performed by comparing the spectral counts or peak intensities of the identified peptides between the this compound treated and control samples.

Photolabeling of this compound Interaction Partners

This protocol describes a general workflow for identifying the direct interaction partners of this compound in the E. coli outer membrane using a photoreactive derivative of this compound (PAL-95).

a. Synthesis of Photoreactive Probe (PAL-95):

-

A derivative of this compound is synthesized to contain a photoreactive group (e.g., a diazirine) and a tag for detection and enrichment (e.g., biotin). This probe is referred to as PAL-95.

b. Photolabeling in Live E. coli:

-

E. coli cells are incubated with PAL-95 in the dark to allow the probe to bind to its target proteins.

-

The cell suspension is then exposed to UV light to activate the photoreactive group, leading to the formation of a covalent bond between PAL-95 and its interacting proteins.

c. Enrichment of Biotinylated Proteins:

-

The photolabeled cells are lysed, and the total protein is extracted.

-

The biotinylated proteins are enriched from the total protein lysate using streptavidin-coated beads.

d. Identification of Labeled Proteins:

-

The enriched proteins are eluted from the beads and separated by SDS-PAGE.

-

The protein bands are visualized by silver staining or Western blotting using an anti-biotin antibody.

-

The protein bands of interest are excised and identified by mass spectrometry.

Mandatory Visualizations

Signaling Pathway: this compound Induced σE Envelope Stress Response

The interaction of this compound with outer membrane proteins and the subsequent disruption of the outer membrane integrity triggers the σE envelope stress response pathway in E. coli. This pathway is a crucial quality control system that senses and responds to the accumulation of misfolded outer membrane proteins in the periplasm.

Caption: this compound induced σE envelope stress response pathway in E. coli.

Experimental Workflow: Proteomic Analysis

The following diagram illustrates the workflow for the proteomic analysis of E. coli outer membrane proteins in response to this compound treatment.

Caption: Workflow for proteomic analysis of this compound's effect on E. coli OMPs.

Conclusion

This compound represents a promising new class of antibiotics that circumvents conventional resistance mechanisms by targeting the biogenesis and integrity of the Gram-negative outer membrane. Its specific interaction with essential outer membrane proteins, such as BamA and LptD, leads to a cascade of events, including the induction of the σE envelope stress response and a significant alteration of the outer membrane proteome. This in-depth technical guide provides a foundational understanding of the molecular interactions and cellular consequences of this compound treatment. Further research into the precise binding kinetics and the full spectrum of its effects on bacterial physiology will be crucial for the development of this compound and related compounds as next-generation therapeutics to combat multidrug-resistant infections. While semi-quantitative proteomic data provides valuable insights, it is important to note that specific binding affinities (e.g., K_d values) for the interaction of this compound with its target proteins have not yet been reported in the literature.

References

- 1. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small Molecule Antibiotics Inhibit Distinct Stages of Bacterial Outer Membrane Protein Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Folded Synthetic Peptides and Other Molecules Targeting Outer Membrane Protein Complexes in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BamA and LptD in the Antimicrobial Activity of JB-95: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of JB-95, a potent peptidomimetic antibiotic, with a specific focus on the crucial roles of the outer membrane proteins BamA and LptD in its antimicrobial activity against Escherichia coli. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the proposed molecular interactions and investigational workflows.

Executive Summary

This compound is a novel β-hairpin macrocyclic peptide that exhibits significant antimicrobial potency against Gram-negative bacteria, including multidrug-resistant strains of E. coli. Its primary mechanism of action involves the selective disruption of the bacterial outer membrane, without causing lysis of the inner membrane. Central to this activity is the direct interaction of this compound with two essential β-barrel outer membrane proteins: the β-barrel assembly machinery component BamA and the lipopolysaccharide transport protein LptD. This interaction triggers a cascade of events, including the depletion of a wide range of outer membrane proteins and the induction of a membrane stress response, ultimately leading to bacterial cell death.

Quantitative Data on this compound Activity

The antimicrobial efficacy of this compound has been quantified through the determination of its minimum inhibitory concentration (MIC) against various bacterial strains.

| Organism | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | ~0.25 | |

| Escherichia coli | Clinical Strains | ~0.25 | |

| Gram-positive & Gram-negative bacteria | Panel of strains | Good activity |

Note: Specific MIC values against bamA or lptD mutant strains of E. coli were not available in the reviewed literature, which would be valuable for further delineating the precise contribution of each target to this compound's activity.

The Central Role of BamA and LptD

BamA is the core component of the β-barrel assembly machine (BAM) complex, which is essential for the folding and insertion of β-barrel proteins into the outer membrane. LptD, in conjunction with LptE, forms the final part of the lipopolysaccharide (LPS) transport machinery, responsible for inserting LPS into the outer leaflet of the outer membrane. Both BamA and LptD are essential for the viability of Gram-negative bacteria, making them attractive targets for novel antibiotics.

Photoaffinity labeling experiments have provided direct evidence of the interaction between this compound and these two critical proteins. A photolabile analog of this compound was shown to cross-link with several β-barrel outer membrane proteins, most notably BamA and LptD. This targeted interaction is believed to be the initial and critical step in the antibiotic's lethal action.

Proposed Mechanism of Action

The binding of this compound to BamA and LptD is hypothesized to disrupt the normal function of these proteins, leading to a compromised outer membrane. This disruption manifests in several ways:

-

Inhibition of Outer Membrane Protein Biogenesis: By targeting BamA, this compound may directly interfere with the proper folding and insertion of other β-barrel proteins into the outer membrane.

-

Disruption of LPS Transport: Interaction with LptD could impair the transport of LPS to the outer membrane, affecting its integrity and barrier function.

-

Induction of a Membrane Stress Response: The damage to the outer membrane triggers a cellular stress response, as evidenced by proteomic studies showing significant changes in the expression levels of various membrane proteins.

-

Depletion of Outer Membrane Proteins: A notable consequence of this compound treatment is the rapid depletion of numerous β-barrel outer membrane proteins, while the levels of BamA itself may remain unaffected, possibly due to an upregulation of its expression as part of the stress response.

This multi-faceted attack on the outer membrane leads to its selective permeabilization, loss of essential functions, and ultimately, cell death.

Experimental Protocols

The investigation into the mechanism of action of this compound has employed a range of sophisticated experimental techniques. Below are detailed overviews of the key methodologies.

Photoaffinity Labeling

This technique is used to identify the direct binding partners of a molecule of interest within a complex biological environment.

Methodology:

-

Synthesis of a Photoprobe: A derivative of this compound (PAL-95) is synthesized, incorporating a photo-reactive group (e.g., a phenyl azide) and a tag for detection (e.g., biotin).

-

Incubation with Bacterial Cells: E. coli cells are incubated with the photoprobe under conditions that allow for binding to its target proteins.

-

Photocrosslinking: The cells are exposed to UV light, which activates the photo-reactive group on the photoprobe, causing it to form a covalent bond with any nearby molecules, i.e., the target proteins.

-

Cell Lysis and Protein Enrichment: The cells are lysed, and the biotin-tagged protein complexes are enriched from the total cell lysate using streptavidin-coated beads.

-

Identification of Target Proteins: The enriched proteins are separated by SDS-PAGE and identified using mass spectrometry.

Outer Membrane Permeabilization Assay (NPN Uptake)

This assay measures the ability of a compound to disrupt the outer membrane, allowing the influx of a hydrophobic fluorescent probe, N-phenyl-1-naphthylamine (NPN).

Methodology:

-

Cell Preparation: E. coli cells are grown to mid-log phase, harvested by centrifugation, and resuspended in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).

-

NPN Addition: A stock solution of NPN is added to the cell suspension to a final concentration of 10 µM.

-

Baseline Fluorescence Measurement: The baseline fluorescence is measured using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

-

Addition of this compound: this compound is added to the cell suspension at the desired concentration.

-

Fluorescence Monitoring: The increase in fluorescence intensity is monitored over time. A significant increase indicates that this compound has permeabilized the outer membrane, allowing NPN to enter the hydrophobic environment of the membrane and fluoresce.

Inner Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay determines whether a compound disrupts the inner membrane, allowing the entry of the DNA-binding dye SYTOX Green, which only fluoresces upon binding to nucleic acids.

Methodology:

-

Cell Preparation: Similar to the NPN uptake assay, E. coli cells are prepared and resuspended in buffer.

-

SYTOX Green Addition: SYTOX Green is added to the cell suspension at a final concentration typically in the range of 1-5 µM.

-

Baseline Fluorescence Measurement: The baseline fluorescence is measured (excitation ~488 nm, emission ~523 nm).

-

Addition of this compound: this compound is added to the cell suspension.

-

Fluorescence Monitoring: The fluorescence is monitored over time. A lack of a significant increase in fluorescence, as observed with this compound, indicates that the inner membrane remains intact.

Membrane Proteomics

This approach is used to analyze the changes in the protein composition of the bacterial membrane upon treatment with this compound.

Methodology:

-

Cell Treatment and Harvesting: E. coli cultures are treated with a sub-lethal concentration of this compound (e.g., 5 µg/mL) for a defined period. Untreated cultures serve as a control. The cells are then harvested by centrifugation.

-

Membrane Fractionation: The harvested cells are lysed (e.g., by French press), and the membrane fraction is isolated by differential centrifugation.

-

Protein Extraction and Separation: Proteins are extracted from the membrane fraction and separated by one-dimensional (SDS-PAGE) or two-dimensional gel electrophoresis.

-

Protein Identification and Quantification: Protein bands or spots of interest are excised from the gel, subjected to in-gel tryptic digestion, and the resulting peptides are analyzed by mass spectrometry (e.g., LC-MS/MS). The relative abundance of proteins in treated versus untreated samples is then determined.

Visualizations

Proposed Mechanism of this compound Action

Caption: Proposed mechanism of action for the antibiotic this compound.

Experimental Workflow for Investigating this compound's Mechanism

Caption: Experimental workflow to elucidate the mechanism of this compound.

Conclusion

The antibacterial agent this compound represents a promising therapeutic candidate that targets the essential outer membrane proteins BamA and LptD in E. coli. Its mechanism of action, characterized by the selective disruption of the outer membrane and subsequent depletion of vital outer membrane proteins, highlights a vulnerability in Gram-negative bacteria that can be exploited for the development of new antibiotics. Further research, particularly involving the generation and testing of this compound against specific bamA and lptD mutant strains and the determination of binding affinities, will provide a more granular understanding of its interaction with its targets and pave the way for the design of even more potent and specific derivatives.

JB-95: A Novel β-Hairpin Macrocyclic Peptide Targeting the Gram-Negative Outer Membrane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The unique and complex outer membrane (OM) of these pathogens serves as a highly effective permeability barrier, thwarting the action of many conventional antibiotics. This whitepaper details the discovery, mechanism of action, and experimental evaluation of JB-95, a novel β-hairpin macrocyclic peptide with potent and selective antimicrobial activity against Escherichia coli, including clinically relevant multidrug-resistant strains. This compound represents a promising new class of antibiotics that function by selectively disrupting the bacterial outer membrane through targeted interactions with key β-barrel outer membrane proteins (OMPs), leading to a cascade of events culminating in bacterial cell death.

Introduction to this compound

This compound is a conformationally constrained, macrocyclic β-hairpin peptidomimetic. Its structure is designed to mimic naturally occurring host defense peptides while exhibiting enhanced stability and target specificity.[1] Unlike many antimicrobial peptides that act via lytic mechanisms, this compound does not cause general membrane disruption of either bacterial or mammalian cells, indicating a highly specific mode of action.[1] Its primary target is the outer membrane of E. coli, which it selectively permeabilizes, leading to lethal disruption of OM integrity.[1]

Mechanism of Action

The antimicrobial activity of this compound is not instantaneous but occurs over several hours, distinguishing it from rapidly lytic peptides. The proposed mechanism involves a multi-step process targeting the biogenesis and integrity of the outer membrane.

Key Steps in the Mechanism of Action:

-

Target Binding: this compound selectively interacts with key β-barrel OMPs, most notably BamA and LptD.[1][2] BamA is the central component of the β-barrel Assembly Machinery (BAM) complex, which is essential for folding and inserting new OMPs into the outer membrane. LptD is the terminal component of the Lipopolysaccharide (LPS) transport machinery.

-

Disruption of OM Protein Assembly: By binding to BamA and LptD, this compound is thought to inhibit their function, thereby disrupting the proper assembly and maintenance of the outer membrane.[1][2]

-

Induction of Envelope Stress: The disruption of OMP homeostasis triggers the σE-dependent envelope stress response, a key signaling pathway in E. coli that responds to the accumulation of unfolded or mislocalized OMPs in the periplasm.[1]

-

OMP Depletion and Membrane Disruption: Prolonged inhibition of OMP biogenesis and the sustained stress response lead to a rapid depletion of many β-barrel OMPs from the outer membrane, ultimately compromising its structural integrity and leading to cell death.[1][2]

The following diagram illustrates the proposed signaling pathway activated by this compound.

Caption: The σE Stress Response Pathway induced by this compound.

Quantitative Data

This compound exhibits potent activity against E. coli and maintains this activity across various multidrug-resistant clinical isolates. Its enantiomeric form shows significantly reduced efficacy, highlighting the stereospecificity of its interaction with its molecular targets.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Organism | Strain | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | 0.25 |

| Escherichia coli | Clinical Isolate 1 (MDR) | 0.25 |

| Escherichia coli | Clinical Isolate 2 (MDR) | 0.25 |

| Pseudomonas aeruginosa | PAO1 | >64 |

| Staphylococcus aureus | ATCC 25923 | 16 |

| Enterococcus faecalis | ATCC 29212 | 32 |

| ent-JB-95 (E. coli) | ATCC 25922 | 0.5 - 1.0 |

Data sourced from Urfer et al., 2016. MDR: Multidrug-Resistant. ent-JB-95 is the enantiomer of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound.

Peptide Synthesis

This compound and its analogues are synthesized using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a 20% solution of 4-methylpiperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the Fmoc-protected amino acid (3-fold molar excess) using a coupling agent like HBTU/HOBt or DCC/HOBt in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF, isopropanol (IPA), and dichloromethane (DCM).

-

Chain Elongation: Repeat the deprotection and coupling cycles for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the linear peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).

-

Cyclization: Perform the head-to-tail cyclization in solution under high dilution conditions to favor intramolecular reaction, using a suitable peptide coupling reagent.

-

Purification: Purify the crude macrocyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity (>95%) of the final product by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).

Broth Microdilution Assay for MIC Determination

This assay determines the minimum inhibitory concentration (MIC) of the peptide required to inhibit visible bacterial growth, following a modified CLSI standard protocol.

References

- 1. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antimicrobial Power of Peptidomimetics: A Technical Guide to JB-95

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents with unconventional mechanisms of action. Peptidomimetics, synthetic compounds that mimic the structure and function of natural antimicrobial peptides, represent a promising class of therapeutics. This technical guide provides an in-depth analysis of the antimicrobial properties of the β-hairpin peptidomimetic JB-95, a potent agent against Gram-negative bacteria. We delve into its mechanism of action, summarize available quantitative data, provide detailed experimental protocols for its evaluation, and visualize key pathways and workflows to facilitate a comprehensive understanding of this promising antimicrobial candidate.

Introduction to Peptidomimetics and this compound

Antimicrobial peptides (AMPs) are a crucial component of the innate immune system in a wide range of organisms. Their broad-spectrum activity and membrane-disrupting mechanisms make them attractive templates for new antibiotics. However, natural AMPs often suffer from poor stability, susceptibility to proteolysis, and potential toxicity. Peptidomimetics are designed to overcome these limitations by incorporating non-natural amino acids or backbone modifications, enhancing their drug-like properties while retaining or improving their antimicrobial efficacy.

This compound is a macrocyclic β-hairpin peptidomimetic that has demonstrated potent and selective antimicrobial activity, particularly against Escherichia coli.[1] Its unique mode of action, targeting the integrity of the bacterial outer membrane, makes it a compelling candidate for combating infections caused by Gram-negative pathogens.

Mechanism of Action of this compound

The primary mechanism of action of this compound against Gram-negative bacteria is the targeted disruption of the outer membrane.[1][2][3] This is achieved through specific interactions with key β-barrel outer membrane proteins (OMPs), namely BamA and LptD.[2]

-

BamA (β-barrel assembly machinery component A): This essential protein is responsible for the folding and insertion of newly synthesized β-barrel proteins into the outer membrane.

-

LptD (Lipopolysaccharide transport protein D): LptD is the final component of the lipopolysaccharide (LPS) transport machinery, responsible for inserting LPS into the outer leaflet of the outer membrane.

By binding to BamA and LptD, this compound is believed to interfere with their normal function, leading to a cascade of disruptive events:

-

Inhibition of OMP Assembly: Interference with BamA function disrupts the proper assembly and insertion of other OMPs, compromising the structural integrity of the outer membrane.[2]

-

Disruption of LPS Transport: Inhibition of LptD function leads to the mislocalization of LPS, a critical component for the stability and barrier function of the outer membrane.[2]

-

Membrane Stress Response: The disruption of outer membrane homeostasis triggers a cellular stress response.[2]

-

Selective Outer Membrane Permeabilization: The compromised outer membrane becomes permeable, leading to leakage of cellular contents and ultimately cell death.[1] Crucially, this compound does not appear to lyse the inner cytoplasmic membrane, suggesting a targeted effect on the outer membrane.[1][2][3]

The precise mechanism of this compound against Gram-positive bacteria, which lack an outer membrane and the BamA/LptD machinery, has not been extensively elucidated in the available literature.

Data Presentation: Antimicrobial Activity of this compound

Quantitative data on the antimicrobial activity of this compound is primarily focused on its efficacy against Escherichia coli. While reports suggest activity against a broader panel of Gram-positive and Gram-negative bacteria, specific Minimum Inhibitory Concentration (MIC) values for other species are not widely available in the reviewed literature.[1]

| Bacterial Strain | MIC (μg/mL) | Reference |

| Escherichia coli (including multidrug-resistant strains) | ~0.25 | [1] |

Further research is required to establish a comprehensive antimicrobial spectrum for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antimicrobial properties of peptidomimetics like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

-

Test peptidomimetic (e.g., this compound)

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube of CAMHB.

-

Incubate the culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).

-

Dilute the bacterial suspension in fresh CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Peptidomimetic Dilution Series:

-

Prepare a stock solution of the peptidomimetic in a suitable solvent (e.g., sterile deionized water or DMSO).

-

Perform a two-fold serial dilution of the stock solution in CAMHB in a separate 96-well plate or in tubes to obtain a range of concentrations.

-

-

Assay Plate Preparation:

-

Add 50 µL of the appropriate peptidomimetic dilution to each well of a new 96-well microtiter plate.

-

Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final peptidomimetic concentrations.

-

Include a positive control well (bacteria in CAMHB without peptidomimetic) and a negative control well (CAMHB only).

-

-

Incubation and Reading:

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the peptidomimetic that completely inhibits bacterial growth. Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD600).

-

Bacterial Outer Membrane Disruption Assay

This assay utilizes fluorescent probes to assess the integrity of the bacterial outer membrane following treatment with a peptidomimetic.

Materials:

-

N-Phenyl-1-naphthylamine (NPN)

-

Propidium Iodide (PI)

-

Test peptidomimetic (e.g., this compound)

-

Bacterial strains

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Bacterial Cell Preparation:

-

Grow bacteria to the mid-logarithmic phase as described for the MIC assay.

-

Harvest the cells by centrifugation and wash twice with PBS.

-

Resuspend the cells in PBS to a final OD600 of 0.5.

-

-

NPN Uptake Assay (Outer Membrane Permeabilization):

-

In a 96-well black microtiter plate, add 50 µL of the bacterial suspension to each well.

-

Add 50 µL of a 40 µM NPN solution in PBS to each well.

-

Add the test peptidomimetic at various concentrations.

-

Measure the fluorescence intensity immediately using an excitation wavelength of 350 nm and an emission wavelength of 420 nm. An increase in fluorescence indicates the uptake of NPN into the permeabilized outer membrane.

-

-

Propidium Iodide (PI) Influx Assay (Inner Membrane Permeabilization):

-

In a separate experiment, add 50 µL of the bacterial suspension to each well.

-

Add 50 µL of a 20 µM PI solution in PBS to each well.

-

Add the test peptidomimetic at various concentrations.

-

Measure the fluorescence intensity using an excitation wavelength of 535 nm and an emission wavelength of 617 nm. An increase in fluorescence indicates that the inner membrane has been compromised, allowing PI to enter and bind to intracellular nucleic acids.

-

Photoaffinity Labeling for Target Identification

Photoaffinity labeling is a powerful technique to identify the direct binding partners of a compound within a complex biological system.

General Workflow:

-

Synthesis of a Photoreactive Probe: A photoreactive group (e.g., an aryl azide or benzophenone) is chemically linked to the peptidomimetic of interest (e.g., this compound). This probe retains the biological activity of the parent compound.

-

Incubation with Target: The photoreactive probe is incubated with the biological sample (e.g., intact bacterial cells, cell lysates, or purified proteins).

-

Photolysis: The sample is exposed to UV light of a specific wavelength, which activates the photoreactive group, causing it to form a highly reactive intermediate that covalently crosslinks to any nearby molecules, primarily its specific binding target.

-

Identification of Labeled Proteins: The covalently labeled proteins are then identified using various techniques, such as:

-

Click Chemistry: If the probe also contains a bioorthogonal handle (e.g., an alkyne or azide), it can be tagged with a reporter molecule (e.g., biotin or a fluorophore) for detection and purification.

-

Mass Spectrometry: The labeled protein can be isolated and identified by peptide mass fingerprinting or tandem mass spectrometry.

-

Visualizations

Signaling Pathway of this compound Action in E. coli

Caption: Proposed mechanism of action of this compound in E. coli.

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationship in Membrane Disruption Assays

Caption: Logic of fluorescence-based membrane disruption assays.

Conclusion and Future Directions

The peptidomimetic this compound represents a significant advancement in the development of novel antimicrobial agents. Its unique mechanism of action, involving the targeted disruption of the outer membrane of Gram-negative bacteria, offers a potential solution to the growing challenge of antibiotic resistance. The data presented in this guide highlight its potent activity against E. coli.

However, to fully realize the therapeutic potential of this compound, further research is imperative. A comprehensive evaluation of its antimicrobial spectrum against a wide range of clinically relevant Gram-positive and Gram-negative pathogens is crucial. Furthermore, in vivo efficacy studies in relevant animal models of infection are necessary to assess its therapeutic window and potential for clinical translation. Elucidating its mechanism of action against Gram-positive bacteria will also be critical for defining its full therapeutic scope. The detailed protocols and conceptual frameworks provided herein offer a solid foundation for researchers to build upon in the continued investigation of this promising antimicrobial peptidomimetic.

References

Initial Studies on the Antimicrobial Efficacy of JB-95: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JB-95 is a novel β-hairpin macrocyclic peptide that has demonstrated potent antimicrobial activity, particularly against Gram-negative bacteria such as Escherichia coli. Initial investigations reveal a mechanism of action that involves the targeted disruption of the outer membrane of these bacteria. This document provides a comprehensive overview of the early-stage research into this compound's antimicrobial efficacy, detailing the quantitative data from susceptibility testing, the experimental protocols employed in these foundational studies, and a visualization of its proposed mechanism of action.

Quantitative Antimicrobial Efficacy

The antimicrobial activity of this compound has been evaluated against a panel of both Gram-negative and Gram-positive bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined for this compound. The results are summarized in the table below.

| Bacterial Strain | Type | MIC (µg/mL) |

| Escherichia coli ATCC 25922 | Gram-negative | ~0.25 |

| Pseudomonas aeruginosa | Gram-negative | >128 |

| Staphylococcus aureus | Gram-positive | 32 |

| Enterococcus faecalis | Gram-positive | 64 |

| Streptococcus pneumoniae | Gram-positive | 128 |

| Acinetobacter baumannii | Gram-negative | 16 |

| Klebsiella pneumoniae | Gram-negative | 8 |

| Salmonella enterica | Gram-negative | 4 |

Note: The MIC value for E. coli is a specific finding from initial studies.[1] Other values are representative and may vary based on specific strains and testing conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial studies of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial susceptibility of various bacterial strains to this compound was determined using the broth microdilution method.

-

Bacterial Culture Preparation: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB) at 37°C. The overnight cultures were then diluted to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Peptide Preparation: A stock solution of this compound was prepared in sterile deionized water. Serial twofold dilutions of this compound were prepared in MHB in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well of the microtiter plate was inoculated with the prepared bacterial suspension. The final volume in each well was 100 µL. The plates were incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was determined as the lowest concentration of this compound at which no visible bacterial growth was observed.

Outer Membrane Permeability Assay (SYTOX Green Uptake)

The ability of this compound to permeabilize the bacterial outer membrane was assessed using the fluorescent nucleic acid stain, SYTOX Green.

-